molecular formula C10H12ClNO2 B15276410 (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid

(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid

Cat. No.: B15276410
M. Wt: 213.66 g/mol
InChI Key: ZOZGQWCBCFNPJE-SECBINFHSA-N
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Description

(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is a chiral amino acid derivative with a specific stereochemistry at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and a suitable amino acid precursor.

    Formation of Intermediate: The aldehyde is first converted to an intermediate compound through a series of reactions, including condensation and reduction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R) enantiomer.

    Final Conversion: The resolved intermediate is further reacted to introduce the amino and carboxylic acid functional groups, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis.

    Biological Studies: Investigated for its potential role in modulating neurotransmitter activity.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the methyl group on the aromatic ring.

    2-Amino-3-(3-methylphenyl)propanoic acid: Lacks the chlorine atom on the aromatic ring.

Uniqueness

(2R)-2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the aromatic ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2R)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

ZOZGQWCBCFNPJE-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

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